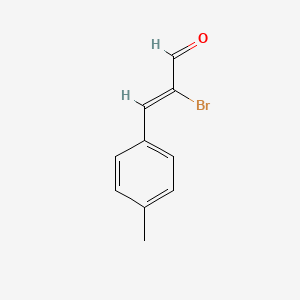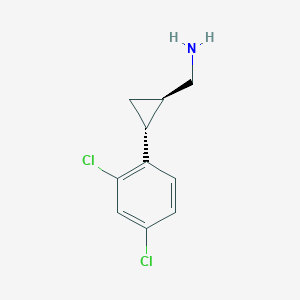
((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine: is a cyclopropylamine derivative characterized by the presence of a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropanating agent under controlled conditions to form the cyclopropyl intermediate. This intermediate is then subjected to reductive amination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropylamines on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine moiety can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((1S,2S)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine
- ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)ethanamine
- ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)propanamine
Uniqueness
((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of the dichlorophenyl group. This configuration can influence its reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2/t6-,9+/m0/s1 |
Clé InChI |
QQFQGKPYXWBPBJ-IMTBSYHQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C2=C(C=C(C=C2)Cl)Cl)CN |
SMILES canonique |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)



![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
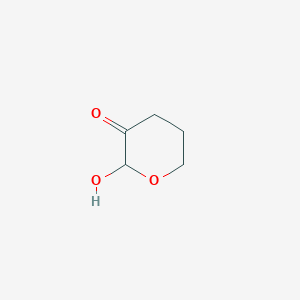
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
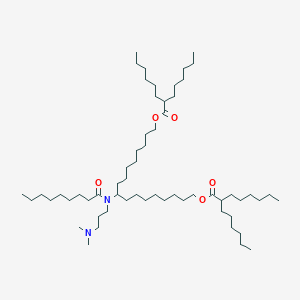
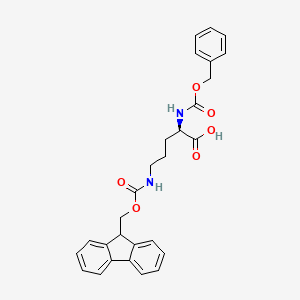
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
